molecular formula C8H15N B12960027 1-(Cyclopropylmethyl)cyclobutanamine

1-(Cyclopropylmethyl)cyclobutanamine

Cat. No.: B12960027
M. Wt: 125.21 g/mol
InChI Key: FBMQIEKVISGVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)cyclobutanamine is a chemical building block of interest in medicinal chemistry and organic synthesis, incorporating both cyclopropylmethyl and cyclobutanamine motifs. The cyclopropylmethyl group is a versatile scaffold in drug discovery, often used to modulate a compound's physicochemical properties and metabolic stability . Similarly, the cyclobutane ring is valued for its ability to confer conformational constraint and improve potency and selectivity in active pharmaceutical ingredients (APIs) . Compounds featuring these structural elements are frequently explored in the development of receptor agonists and enzyme inhibitors . For instance, cyclopropylamine derivatives are known to act as mechanism-based inhibitors of various amine oxidase enzymes , and the cyclopropylmethyl group is a key feature in intermediates for APIs like Volasertib . As a high-purity synthetic intermediate, this amine is provided for research applications only, including the synthesis of more complex molecules for pharmaceutical screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to introduce the cyclopropylmethylamine moiety into cyclobutane-based templates, facilitating the exploration of novel chemical space in drug discovery programs. Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-(cyclopropylmethyl)cyclobutan-1-amine

InChI

InChI=1S/C8H15N/c9-8(4-1-5-8)6-7-2-3-7/h7H,1-6,9H2

InChI Key

FBMQIEKVISGVDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2CC2)N

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 1 Cyclopropylmethyl Cyclobutanamine and Its Core Moieties

Reactivity of the Cyclobutanamine Scaffold

The cyclobutanamine portion of the molecule is characterized by the strained four-membered ring and the nucleophilic primary amine. These features are the primary drivers of its reactivity.

Ring-Opening Reactions

The significant ring strain inherent in the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions, particularly when activated. chemistryviews.orgrsc.org While unsubstituted cyclobutane is kinetically stable, the presence of substituents can facilitate ring cleavage. chemistryviews.org For instance, cyclobutanes functionalized with donor-acceptor groups can undergo Friedel-Crafts-type reactions with electron-rich arenes in the presence of a Lewis acid catalyst like aluminum chloride, leading to ring-opened products. chemistryviews.org Similarly, reactions with nucleophiles such as thiols and selenols can also result in the opening of the cyclobutane ring to form γ-heteroatom-substituted products. chemistryviews.org

Visible light photoredox catalysis has also been employed to induce the ring-opening of cyclobutylanilines. nih.gov This process involves the photooxidation of the amine to a radical cation, which promotes the cleavage of a C-C bond in the cyclobutyl ring. nih.gov This strategy has been successfully applied in [4+2] annulation reactions with alkynes to synthesize various amine-substituted cyclohexenes. nih.gov The strain energy of cyclobutane, which is nearly identical to that of cyclopropane (B1198618), provides a thermodynamic driving force for these ring-opening events. nih.gov

Derivatization Chemistry of the Amine Functionality

The primary amine group in cyclobutanamine is a key site for a variety of chemical transformations. As a nucleophile, it can participate in numerous reactions to form a wide range of derivatives. Standard derivatization methods for primary amines, such as acylation, alkylation, and sulfonylation, are applicable to cyclobutanamine. These reactions allow for the introduction of diverse functional groups, modifying the molecule's physical and chemical properties.

Cyclobutylamine (B51885) itself serves as a valuable building block in the synthesis of more complex molecules. It has been utilized in microwave-assisted syntheses of 7-azaindoles and in the preparation of imidazo[1,2-b]pyridazine (B131497) derivatives that act as kinase inhibitors. chemicalbook.com The reactivity of the amine allows for its incorporation into various heterocyclic structures, highlighting its utility in medicinal chemistry and materials science.

Reactivity and Transformations of the Cyclopropylmethyl Group

The cyclopropylmethyl group is a well-studied "radical clock" due to its propensity for rapid ring-opening rearrangements. psu.eduwikipedia.orgstackexchange.com This reactivity is a consequence of the significant strain energy within the three-membered ring. stackexchange.comwikipedia.org

Cyclopropyl (B3062369) Ring Scission Mechanisms

The cleavage of the cyclopropane ring is a characteristic reaction of the cyclopropylmethyl moiety, particularly under conditions that generate radical or cationic intermediates adjacent to the ring.

One-electron oxidation of molecules containing a cyclopropylmethylamine moiety can lead to the formation of a radical cation. hyphadiscovery.comnih.govresearchgate.net This process weakens a C-C bond in the cyclopropane ring, predisposing it to cleavage. researchgate.net The resulting cyclopropylmethyl radical is highly unstable and rapidly undergoes ring-opening to form the more stable but-3-enyl radical. psu.edustackexchange.com The rate constant for this rearrangement is exceptionally fast, estimated to be around 8.6 x 10⁷ s⁻¹ at 298 K. wikipedia.orgstackexchange.com This rapid rearrangement serves as a mechanistic probe to detect the presence of radical intermediates in a reaction. psu.edu If ring-opened products are observed from a reaction involving a cyclopropylmethyl-containing substrate, it is strong evidence for a radical-mediated pathway. psu.edu

The rate of ring opening is influenced by substituents on the cyclopropane ring and at the radical center. psu.edu Generally, the ring opens in a way that forms the most stable radical. rsc.org The formation of these radical intermediates is a key step in the metabolic activation of some cyclopropylamine-containing compounds by cytochrome P450 enzymes. hyphadiscovery.comnih.gov

In biological systems, the oxidation of cyclopropylamines by enzymes like cytochrome P450 and flavin-containing monooxygenases (FMOs) can lead to the formation of metabolic intermediate (MI) complexes. nih.govresearchgate.netchempedia.info The initial step is often a one-electron oxidation at the nitrogen atom, which can be followed by cyclopropane ring scission and subsequent covalent modification of the enzyme. nih.gov

However, an alternative pathway involves the formation of a nitroso metabolite that coordinates tightly to the heme iron of the cytochrome P450 enzyme. nih.gov This coordination results in a stable MI complex that inhibits the enzyme's catalytic activity. nih.govchempedia.info The formation of these complexes is a significant consideration in drug metabolism, as it can lead to mechanism-based inhibition of crucial metabolic enzymes. nih.govresearchgate.net The pathway to the MI complex can involve several steps, including N-oxidation by FMO to a hydroxylamine, further oxidation to a nitrone, hydrolysis, and finally P450-mediated oxidation to the reactive nitroso species. nih.gov

Ring Expansion Phenomena

Ring expansion is a common reactive pathway for strained carbocyclic systems, driven by the release of ring strain. In the context of 1-(cyclopropylmethyl)cyclobutanamine, both the cyclobutane and cyclopropylmethyl moieties can participate in ring expansion phenomena, typically under conditions that generate a carbocation.

The cyclobutylmethyl carbenium ion, for instance, is known to rearrange to a cyclopentyl cation. ugent.beyoutube.com This process is highly favorable as it involves the expansion of a strained four-membered ring to a less strained five-membered ring. youtube.comyoutube.com The mechanism involves the migration of one of the cyclobutane ring's C-C bonds to the adjacent carbocationic center, effectively inserting the exocyclic carbon into the ring. youtube.com

Similarly, the cyclopropylmethyl cation itself is part of a system that can lead to a four-membered ring (the cyclobutyl cation). acs.orgechemi.com A more complex type of ring expansion is the Buchner ring expansion, where a carbene adds to an aromatic ring to form a cyclopropane (a norcaradiene intermediate), which then undergoes an electrocyclic ring opening to form a seven-membered ring (a cycloheptatriene). wikipedia.org While not directly applicable to the saturated rings of this compound, this reaction illustrates the general principle of cyclopropane ring opening as a driving force for the formation of larger ring systems.

Cyclopropyl Group as a Mechanistic Probe in Chemical and Enzyme-Catalyzed Reactions

The unique reactivity of the cyclopropylmethyl system has been harnessed to serve as a powerful mechanistic probe, or "radical clock," to distinguish between radical and cationic reaction pathways. acs.orgpsu.edunih.gov This utility stems from the vastly different rearrangement patterns of the cyclopropylmethyl radical versus the cyclopropylmethyl cation.

Cyclopropylmethyl Radical: This species undergoes extremely rapid (on the order of 10⁸ s⁻¹ at 37 °C) and irreversible ring opening via homolytic cleavage of a C-C bond to form the but-3-enyl radical. psu.edu It does not rearrange to a cyclobutyl radical. acs.orgpsu.edu

Cyclopropylmethyl Cation: As discussed, this species undergoes rapid equilibration to a mixture of cyclopropylmethyl, cyclobutyl, and but-3-enyl (homoallyl) cations. acs.orgnih.gov

Therefore, by incorporating a cyclopropylmethyl group into a molecule and subjecting it to a reaction, the product distribution reveals the nature of the intermediate. If only the ring-opened but-3-enyl product is observed alongside any unrearranged starting material, a radical intermediate is strongly indicated. nih.gov Conversely, if cyclobutyl products are formed, it provides compelling evidence for a cationic intermediate. acs.orgfigshare.com This method has been widely applied in studying the mechanisms of various chemical transformations and, notably, in elucidating the pathways of enzyme-catalyzed reactions, such as those mediated by cytochrome P450. nih.govhyphadiscovery.comnih.gov

Table 2: The Cyclopropylmethyl Group as a Mechanistic Probe

Intermediate TypeCharacteristic RearrangementDiagnostic Product(s)
RadicalRapid, irreversible ring-openingBut-3-enyl derivatives
CationEquilibration/InterconversionCyclobutyl and But-3-enyl derivatives

Mechanistic Insights from Related Cycloalkylamines

The reactivity of this compound can be further understood by examining the mechanisms of related cycloalkylamines. The nitrogen atom of the amine group can play a crucial role in directing reaction pathways, either through its basicity or its nucleophilicity. In acidic media, protonation of the amine can precede or influence subsequent reactions.

Mechanistic studies on reactions involving related structures, such as the periodinane-mediated reactions of anilides or enantioconvergent Kumada couplings of α-bromoketones catalyzed by nickel/bis(oxazoline) complexes, highlight common mechanistic themes. nih.govnih.gov These often involve the formation of complex intermediates where the stereochemistry and electronic properties of the starting material dictate the outcome. nih.gov For instance, in nickel-catalyzed cross-coupling reactions, the formation of an organonickel(II) complex as a resting state and a radical-chain process for C-C bond formation have been identified through detailed mechanistic work. nih.gov While the specific reagents differ, these studies underscore the importance of considering the potential for complex, multi-step pathways, the involvement of metallic or non-metallic reagents in forming reactive intermediates, and the influence of chiral ligands or additives on stereochemical outcomes.

Role of Solvent Composition and Additives in Reaction Pathways

The course and rate of reactions involving charged intermediates, such as the cyclopropylmethyl cation, are profoundly influenced by the solvent. nih.gov Solvent polarity, hydrogen-bonding ability, and coordinating capability can differentially stabilize the ground state (reactants) and the transition state, thereby altering the activation energy of the reaction. nih.gov

For reactions proceeding through cationic intermediates, a change from a polar, protic solvent like water to a less polar, aprotic solvent can lead to dramatic rate accelerations. nih.gov This is often attributed to the desolvation of the ground state and transition state, particularly if the charge is more dispersed in the transition state. In some cases, reaction rates can increase by many orders of magnitude when moving to non-polar solvents like cyclohexane (B81311) or acetone. nih.gov Conversely, for reactions involving the formation of ion pairs, a decrease in solvent polarity can sometimes lead to a decrease in reaction rate. nih.gov

Additives can also play a critical role. In the reduction of 1,3-diketones using samarium(II) iodide, the addition of thiophenol (PhSH) has been shown to be crucial for achieving high diastereoselectivity, possibly by acting as a hydrogen atom transfer agent. chemrxiv.org In catalyzed reactions, additives can function as ligands, activators, or trapping agents, fundamentally altering the reaction mechanism and product distribution. For any reaction involving this compound that may proceed via a cationic intermediate, the choice of solvent and the presence of additives would be critical parameters for controlling the product ratio between cyclopropylmethyl, cyclobutyl, and ring-opened structures.

Structure Activity Relationship Sar Studies and Structure Property Relationships Spr of 1 Cyclopropylmethyl Cyclobutanamine Derivatives

Impact of Cyclopropylmethyl Substitution on Biological Activity

The cyclopropylmethyl group is a key structural motif in medicinal chemistry, valued for the conformational rigidity and metabolic stability it imparts. Its influence on biological activity is profound, particularly in enzyme inhibition and receptor modulation.

Role in Enzyme Inhibition (e.g., Cytochrome P450, Methylamine (B109427) Dehydrogenase, Histone Demethylase LSD1)

The cyclopropylamine (B47189) moiety, a component of the titular compound, is a well-documented modulator of several enzyme classes.

Cytochrome P450 (CYP450): The cyclopropyl (B3062369) group is often introduced into drug candidates to enhance metabolic stability by reducing susceptibility to oxidative metabolism by CYP450 enzymes. However, when directly attached to an amine, as in cyclopropylamines, this moiety can act as a mechanism-based inhibitor of P450 enzymes. This inhibition often proceeds through a single electron transfer mechanism, leading to the opening of the strained cyclopropane (B1198618) ring to form a reactive carbon-centered radical. This radical can then covalently bind to the enzyme, causing irreversible inactivation. For instance, N-benzyl-N-cyclopropylamine has been shown to be a suicide inhibitor of P450s. nih.gov In some cases, metabolism of cyclopropylamines can lead to the formation of metabolic intermediate complexes (MICs) where a nitroso metabolite coordinates to the heme iron, inhibiting enzyme turnover.

Methylamine Dehydrogenase (MADH): Cyclopropylamine is a known mechanism-based inhibitor of the quinoprotein methylamine dehydrogenase (MADH). nih.gov The inactivation process involves the formation of a covalent cross-link between the alpha and beta subunits of the enzyme. acs.org Site-directed mutagenesis studies have revealed that this cross-linking is dependent on specific residues within the enzyme, such as Phe55 on the alpha subunit, highlighting a specific and complex inhibitory mechanism. nih.gov

Histone Demethylase LSD1: The cyclopropylamine scaffold is central to the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. Tranylcypromine (trans-2-phenylcyclopropylamine), a clinically used antidepressant, is a known irreversible inhibitor of LSD1. acs.org It forms a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgnih.gov Structure-activity relationship studies on 1-substituted cyclopropylamine derivatives have shown that introducing bulkier substituents on the cyclopropyl ring can increase selectivity for KDM1A over monoamine oxidases (MAO A and MAO B). nih.gov

Influence on Receptor Binding and Agonist Activity (e.g., GPR88)

The G-protein coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum, has been a target for compounds containing cycloalkyl groups. The cyclopropylmethyl moiety has been explored in the design of GPR88 agonists.

Influence of the Cyclobutanamine Core on Molecular Interactions

Steric and Electronic Effects of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is a strained carbocycle with an energy of approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com Unlike the planar cyclopropane, cyclobutane adopts a puckered or folded conformation to relieve torsional strain, with bond angles of about 88°. nih.govmasterorganicchemistry.com This puckered, three-dimensional structure is a critical feature in drug design.

Steric Effects: The defined 3D shape of the cyclobutane ring serves as a valuable scaffold for positioning pharmacophoric groups in specific spatial arrangements to optimize interactions with a target protein. nih.govvilniustech.lt This conformational restriction can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov The cyclobutyl ring can effectively fill hydrophobic pockets within a receptor binding site. For example, in a series of AKT inhibitors, a cyclobutylamine (B51885) was found to position the benzylic amine for crucial bidentate hydrogen bonds, with the cyclobutane itself occupying a hydrophobic region, leading to a highly potent analogue. nih.gov

Substituent Effects on the Cyclobutane Ring

The placement of substituents on the cyclobutane ring has a predictable impact on the molecule's properties and biological activity. The puckered nature of the ring leads to distinct pseudo-axial and pseudo-equatorial positions for substituents, which can be leveraged in drug design.

Research on C–H hydroxylation of N-protected cyclobutylamine by P450 enzymes demonstrates that the substitution pattern directs metabolism. nih.gov The formation of trans-2- and trans-3-hydroxylated products often predominates, indicating that the enzyme can selectively access specific positions on the ring. nih.gov In the context of SAR, modifications to the cyclobutane ring can have dramatic effects on potency. For instance, in the development of inhibitors for the histone methyltransferase G9a, a spirocyclic cyclobutane was found to be essential for submicromolar potency. nih.gov Replacing this specific cyclobutane arrangement with other cyclic or acyclic groups led to a significant loss of activity, highlighting the precise structural requirements for optimal interaction. nih.gov Furthermore, studies on cyclobutyl cations show that the position of electron-donating or electron-withdrawing groups on the ring dictates the stability and structure of cationic intermediates, which can be relevant for understanding reaction mechanisms and potential metabolic pathways. nih.govchemrxiv.org

Comparative SAR with Other Cycloalkylmethyl and Cycloalkylamine Analogues

To understand the unique contribution of the 1-(cyclopropylmethyl)cyclobutanamine scaffold, it is valuable to compare its constituent parts to other related cycloalkyl groups.

Cyclobutane vs. Other Cycloalkanes: The choice of ring size is a critical element in drug design. In several SAR studies, cyclobutane has been identified as the optimal ring size for a given target. As mentioned, for a series of G9a inhibitors, replacing a spiro[cyclobutane-1,3′-indol]-2′-amine with the corresponding spiro-cyclopentane or -cyclohexane analogues resulted in a potency drop of at least one order of magnitude. nih.gov This indicates that the specific size and puckered conformation of the cyclobutyl ring were optimal for fitting into the enzyme's active site.

Cyclopropylmethyl vs. Other N-Alkyl Groups: The N-cyclopropylmethyl group is a common feature in potent and selective ligands for various receptors, such as kappa opioid receptors. nih.gov In the development of neuronal nitric oxide synthase (nNOS) inhibitors, the introduction of a rigid, electron-withdrawing cyclopropyl ring was found to decrease the basicity of the adjacent amine, which in that specific series, led to decreased inhibitory activity compared to the parent compound. nih.gov This demonstrates that while the cyclopropyl group can confer desirable properties like metabolic stability, its electronic effects must be carefully considered within the context of the target's binding requirements. nih.gov

The following table summarizes comparative SAR findings for cycloalkyl groups in different biological contexts.

Compound SeriesTargetCycloalkane/Cycloalkylamine ComparisonKey FindingReference
Spiroindolamine DerivativesG9a Histone MethyltransferaseSpiro-cyclobutane vs. Spiro-cyclopentane/cyclohexane (B81311)The cyclobutane ring was optimal for potency; larger rings caused a >10-fold drop in activity. nih.gov
Pyrrolidine-based InhibitorsNeuronal Nitric Oxide Synthase (nNOS)N-H vs. N-CyclopropylmethylThe electron-withdrawing nature of the cyclopropyl group decreased amine basicity and reduced inhibitory activity in this series. nih.gov
N-Substituted NorthebainesKappa Opioid Receptor (KOR)N-CyclopropylmethylThe N-cyclopropylmethyl substituent is a key feature in a series of potent and highly selective KOR agonists. nih.gov
(4-Substituted-phenyl)acetamidesGPR88Methylene (B1212753) linker vs. trans-1,2-Cyclopropyl linkerReplacing the flexible methylene linker with a rigid cyclopropyl moiety was detrimental to agonist activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in modern drug discovery, enabling the prediction of the activity of novel molecules and guiding the synthesis of more potent and selective compounds.

In the context of this compound derivatives, QSAR studies would involve the generation of a dataset of analogues with varying substituents on the cyclobutane and cyclopropylmethyl moieties. The biological activity of these compounds would be determined through in vitro assays. Subsequently, a wide range of molecular descriptors would be calculated for each analogue. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using semi-empirical quantum mechanical methods like AM1.

Steric Descriptors: These describe the size and shape of the molecule and its substituents, including parameters like molecular volume, surface area, and specific steric parameters like Taft's Es.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. A robust QSAR model should have high predictive power, which is assessed through internal and external validation techniques.

Predictive modeling in drug design utilizes computational tools to forecast the biological activity and properties of virtual or yet-to-be-synthesized compounds. This approach significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

For the this compound scaffold, a validated QSAR model can be used as a virtual screening tool. A virtual library of derivatives with diverse substituents can be computationally generated, and their activities predicted by the QSAR model. This allows for the rapid exploration of a vast chemical space.

For instance, a hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/IC50) = 0.75 * logP - 0.23 * (Molecular Volume) + 1.5 * (HOMO Energy) + C

This equation suggests that higher lipophilicity and a higher HOMO energy are beneficial for activity, while a larger molecular volume is detrimental. Such a model would guide chemists to synthesize derivatives with optimized lipophilicity and electronic properties while maintaining a compact structure.

Table 1: Hypothetical QSAR Data for this compound Derivatives

DerivativeSubstituent (R)logPMolecular Volume (ų)HOMO Energy (eV)Predicted log(1/IC50)
1 H2.1150-9.54.5
2 4-F2.3155-9.74.3
3 4-Cl2.8160-9.84.9
4 4-CH32.6162-9.35.1
5 3-OH1.8158-9.63.9

This table presents hypothetical data for illustrative purposes.

Computational SAR approaches, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed, three-dimensional understanding of the SAR. These methods generate 3D contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would enhance or diminish activity. This information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

Modulation of Chemical Reactivity through Structural Modification

The chemical reactivity of the this compound scaffold can be modulated through strategic structural modifications. The primary amine is a key functional group whose nucleophilicity and basicity can be fine-tuned.

Table 2: Impact of Structural Modifications on the Basicity (pKa) of the Amine

ModificationPredicted Effect on pKaRationale
Introduction of electron-withdrawing groups on the cyclobutane ring DecreaseInductive electron withdrawal reduces the electron density on the nitrogen, making the lone pair less available for protonation.
Introduction of electron-donating groups on the cyclobutane ring IncreaseInductive electron donation increases the electron density on the nitrogen, enhancing its basicity.
Conversion to a secondary or tertiary amine Increase (secondary), Decrease (tertiary, steric hindrance)Alkyl groups are electron-donating. However, increasing steric bulk around the nitrogen can hinder its interaction with protons, potentially lowering the observed basicity in certain environments.
Formation of an amide Significant DecreaseThe lone pair on the nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its basicity.

The cyclopropyl group, while generally stable, can also influence reactivity. The strained nature of the three-membered ring imparts some degree of unsaturation-like character to the adjacent bonds. Modifications to the cyclopropyl ring or its substituents could subtly alter the electronic environment of the entire molecule.

Furthermore, the introduction of other functional groups onto the cyclobutane ring or the cyclopropylmethyl side chain can introduce new reactive centers into the molecule. For example, the incorporation of a hydroxyl group would allow for esterification or etherification reactions, while a carboxylic acid would open up possibilities for amide bond formation. These modifications not only alter the chemical reactivity but also provide handles for conjugation to other molecules or for modulating pharmacokinetic properties. The principle that structurally similar molecules may exhibit similar biological activities is a cornerstone in the design of new therapeutic agents.

Computational and Theoretical Investigations of 1 Cyclopropylmethyl Cyclobutanamine and Its Derivatives

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 1-(Cyclopropylmethyl)cyclobutanamine, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to determine its electronic structure and geometry. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

For instance, the bond between the cyclobutane (B1203170) ring and the nitrogen atom, as well as the bonds within the strained cyclopropyl (B3062369) and cyclobutane rings, are of particular interest. Quantum chemical calculations can quantify the electron density distribution and molecular orbital energies, which are crucial for understanding the molecule's reactivity and stability. Studies on related aminonitrocyclopentanes have shown that the introduction of functional groups like nitro and amine can significantly influence the heats of formation and bond dissociation energies. bibliotekanauki.pl

ParameterValue
C-N Bond Length1.47 Å
C-C (cyclobutane)1.55 Å
C-C (cyclopropyl)1.51 Å
C-N-H Bond Angle109.5°
Cyclobutane Ring Pucker Angle25°

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of chemical reactions involving complex organic molecules. mdpi.com For derivatives of this compound, DFT calculations can elucidate the pathways of various reactions, such as N-alkylation, acylation, or reactions involving the cyclopropyl or cyclobutane rings.

Transition State Analysis and Energy Profiles

A key aspect of DFT studies is the identification and characterization of transition states, which are the energy maxima along a reaction coordinate. By calculating the energy of reactants, transition states, and products, an energy profile for a given reaction can be constructed. This profile provides critical information about the reaction's feasibility, kinetics, and thermodynamics. For example, in the study of cycloaddition reactions, DFT has been used to determine whether a reaction proceeds through a stepwise or concerted mechanism by comparing the energy barriers of the different pathways. mdpi.com

Stereoselectivity and Regioselectivity Predictions

Many reactions can yield multiple products, and DFT calculations are instrumental in predicting the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site over another). By comparing the activation energies of the transition states leading to different products, researchers can predict the major product of a reaction. This is particularly relevant for reactions involving the chiral center at the 1-position of the cyclobutane ring in this compound.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. researchgate.net These simulations model the movement of atoms over time, offering insights into the binding process, conformational changes, and the stability of the compound-target complex. mdpi.com MD simulations are a powerful complement to molecular docking studies, as they can refine the predicted binding modes and provide a more accurate assessment of binding affinities by considering the flexibility of both the ligand and the target. researchgate.netresearchgate.net

Computational Approaches to Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.comnih.gov For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using statistical methods to build a mathematical model that relates these descriptors to a measured biological activity. mdpi.comnih.govresearchgate.net Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.comherts.ac.uk

Table 2: Example of Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives (Note: This table is illustrative of the types of descriptors used in QSAR studies.)

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientHydrophobicity and membrane permeability
Molecular WeightMass of the moleculeSize and steric effects
Polar Surface AreaSurface area of polar atomsHydrogen bonding potential
Dipole MomentMeasure of molecular polarityElectrostatic interactions
HOMO/LUMO EnergiesEnergies of frontier molecular orbitalsReactivity and charge transfer

Applications of 1 Cyclopropylmethyl Cyclobutanamine Derivatives in Chemical Research

Role as Chemical Building Blocks in Complex Molecule Synthesis

The strained four-membered ring of cyclobutane (B1203170) derivatives, including those of 1-(cyclopropylmethyl)cyclobutanamine, makes them versatile building blocks in organic synthesis. researchgate.net The inherent ring strain can be strategically released in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. researchgate.net This approach is particularly useful in the synthesis of natural products and other biologically active compounds where the introduction of a cyclobutane or a derivative thereof is a key step.

The presence of the cyclopropylmethylamine group provides a handle for a wide range of chemical modifications. The amine functionality can be readily derivatized to form amides, sulfonamides, and other functional groups, enabling the incorporation of the cyclobutane core into larger and more diverse molecular scaffolds. The cyclopropyl (B3062369) group itself can also participate in various reactions, further expanding the synthetic utility of these derivatives.

Use in Investigating Mechanistic Pathways of Biological Systems (Enzyme Inactivation Probes)

Derivatives of this compound have found application as probes to study the mechanisms of enzyme-catalyzed reactions. The cyclopropylmethylamine moiety can act as a "mechanism-based inactivator" or "suicide substrate" for certain enzymes. In this process, the enzyme recognizes the derivative as a substrate and initiates its catalytic cycle. However, the strained cyclopropane (B1198618) ring can undergo an enzyme-triggered rearrangement, leading to the formation of a highly reactive species that covalently binds to the enzyme's active site, causing irreversible inactivation.

This strategy has been particularly useful in the study of enzymes that process amines, such as monoamine oxidases (MAOs) and cytochrome P450s. By designing and synthesizing specific this compound derivatives, researchers can selectively target and inactivate individual enzymes, allowing them to elucidate their specific roles in metabolic pathways and disease processes. The cyclopropyl group is a known feature in compounds that exhibit biological activities ranging from enzyme inhibition to antimicrobial and antitumor effects. researchgate.net

Development of Novel Organic Transformations and Methodologies

The unique reactivity of cyclobutane and cyclopropane rings has spurred the development of new synthetic methods. researchgate.netresearchgate.net The ring strain associated with these small rings can be harnessed to drive reactions that would otherwise be difficult to achieve. For example, the ring-opening of cyclobutane derivatives can be used to generate linear molecules with specific stereochemistry, while ring-expansion reactions can provide access to larger carbocyclic systems.

Research in this area focuses on developing catalytic and stereoselective methods for the transformation of this compound derivatives. The goal is to create efficient and predictable ways to manipulate these building blocks, thereby expanding the toolbox of synthetic organic chemists. These new methodologies can then be applied to the synthesis of a wide range of complex molecules with potential applications in medicine and materials science. researchgate.net

Contribution to Understanding Receptor Pharmacology and Signaling Mechanisms

Derivatives of this compound have been instrumental in advancing our understanding of receptor pharmacology, particularly for receptors in the central nervous system. By systematically modifying the structure of these derivatives, researchers can create ligands with high affinity and selectivity for specific receptor subtypes. These tailored molecules serve as valuable pharmacological tools to probe receptor function and dissect complex signaling pathways.

For instance, certain derivatives have been developed as ligands for opioid receptors. nih.gov The study of how these ligands bind to and activate or block these receptors provides insights into the molecular basis of pain, addiction, and other neurological processes. nih.gov This knowledge is crucial for the development of new therapeutic agents with improved efficacy and fewer side effects. The ability to modulate receptor activity through these derivatives helps in understanding the intricate mechanisms of neurotransmission. nih.gov

Derivatives as Probes for Chemical Biology Studies

In the field of chemical biology, derivatives of this compound are utilized as molecular probes to study and manipulate biological systems. These probes can be designed to interact with specific biomolecules, such as proteins or nucleic acids, allowing researchers to investigate their function in a cellular context.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes for Enhanced Selectivity and Sustainability

The development of efficient, selective, and sustainable methods for the synthesis of 1-(Cyclopropylmethyl)cyclobutanamine and its derivatives is a primary area of future research. Traditional methods for amine and cyclobutane (B1203170) synthesis often involve harsh reagents and produce significant waste. rsc.orgnumberanalytics.com Modern synthetic strategies are increasingly focused on greener alternatives. rsc.orgfraunhofer.de

Future synthetic efforts will likely concentrate on catalytic and biocatalytic approaches. acs.orgnih.gov For instance, the use of transition metal catalysts could enable direct C-H functionalization of cyclobutane precursors, offering a more atom-economical route to substituted derivatives. rsc.org Biocatalysis, employing enzymes such as transaminases or engineered enzymes, presents an opportunity for highly enantioselective syntheses under mild conditions, which is crucial for the development of chiral analogs. fraunhofer.demit.edu

A plausible sustainable synthetic approach could be adapted from the scalable synthesis of the structurally analogous (1-cyclopropyl)cyclopropylamine hydrochloride. nih.govresearchgate.net This would involve the synthesis of a cyclobutanone (B123998) precursor followed by reductive amination with cyclopropylmethylamine, potentially utilizing green reducing agents or catalytic hydrogenation.

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic C-H AminationHigh atom economy, direct functionalizationDevelopment of selective catalysts for cyclobutane C-H bonds
Biocatalytic Reductive AminationHigh enantioselectivity, mild reaction conditionsEngineering of specific transaminases or imine reductases
Flow Chemistry SynthesisImproved safety, scalability, and reproducibilityOptimization of reaction conditions in continuous flow reactors
Photoredox CatalysisAccess to novel reaction pathways under mild conditionsExploration of radical-mediated C-N bond formations

This table illustrates potential future synthetic strategies for this compound, highlighting their advantages and areas for further research.

Advanced Mechanistic Elucidation Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is paramount for controlling reaction outcomes and designing new transformations. Advanced spectroscopic and spectrometric techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for the conformational analysis of cyclobutane rings. nih.govresearchgate.netresearchgate.net For this compound, detailed 1D and 2D NMR experiments, such as NOESY and COSY, can elucidate the preferred conformation of the puckered cyclobutane ring and the orientation of the cyclopropylmethyl group. nih.gov Such studies can provide insights into the steric and electronic effects that govern its reactivity. nih.gov

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is instrumental in understanding the fragmentation patterns of cyclic amines. nih.govacs.org The fragmentation of this compound under electron ionization (EI) or other ionization methods can reveal the stability of the ring systems and the preferred cleavage pathways. jove.comwhitman.edu This information is not only crucial for its analytical characterization but also provides clues about its bond strengths and potential reactive sites. future4200.com

Technique Information Gained Relevance to this compound
2D NMR (NOESY, COSY)Conformational analysis, spatial relationships of protonsDetermining the puckering of the cyclobutane ring and substituent orientation. nih.gov
Tandem Mass Spectrometry (MS/MS)Fragmentation pathways, structural elucidationUnderstanding the stability of the cyclobutane and cyclopropane (B1198618) rings under ionization. nih.gov
In-situ IR/Raman SpectroscopyReal-time monitoring of reaction intermediatesIdentifying transient species in synthetic reactions or reactivity studies.
Computational Chemistry (DFT)Reaction energy profiles, transition state geometriesModeling reaction mechanisms and predicting regioselectivity and stereoselectivity. acs.org

This interactive table summarizes advanced techniques for the mechanistic elucidation of this compound and the specific insights they can provide.

Computational Modeling for De Novo Design of Derivatives

Computational chemistry offers a powerful platform for the de novo design of derivatives of this compound with tailored properties. By employing molecular modeling techniques, it is possible to explore a vast chemical space and prioritize synthetic targets with a higher probability of desired activity. nih.govillinois.edu

Structure-activity relationship (SAR) studies can be initiated through computational methods to predict how modifications to the cyclobutane or cyclopropane rings, or the amine functionality, will affect biological activity. nih.gov For instance, in silico docking simulations can be used to design derivatives that bind to specific enzyme active sites or protein-protein interfaces. nih.govillinois.eduresearchgate.net

Furthermore, quantum mechanical calculations can predict the reactivity and metabolic stability of designed derivatives. mdpi.com This predictive power can guide the synthesis of compounds with improved pharmacokinetic profiles.

Computational Method Application in Derivative Design Predicted Properties
Molecular DockingDesign of enzyme inhibitors or receptor ligandsBinding affinity, binding mode
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on structurePotency, selectivity
Density Functional Theory (DFT)Prediction of reactivity and metabolic fateReaction barriers, sites of metabolism
Molecular Dynamics (MD) SimulationsAnalysis of conformational flexibility and binding dynamicsConformational preferences, ligand-receptor interactions

This table outlines the application of various computational modeling techniques for the de novo design of this compound derivatives.

Exploration of Undiscovered Reactivity Patterns

The strained nature of the cyclobutane and cyclopropane rings in this compound suggests the potential for novel and unusual reactivity patterns. associationofresearch.orgnih.gov Research in this area could uncover new synthetic transformations and expand the utility of this chemical scaffold.

The ring strain in cyclobutanes can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic structures. acs.orgnih.govarxiv.orgresearchgate.net The presence of the amine and the adjacent cyclopropyl (B3062369) group could influence the regioselectivity and stereoselectivity of these ring-opening processes. bris.ac.uk For example, transition metal-catalyzed ring-opening could lead to the formation of unique organometallic intermediates that can be trapped with various electrophiles or nucleophiles. rsc.org

Radical reactions involving strained rings are another area of growing interest. associationofresearch.orgnih.govchemistryworld.com The generation of a radical on the cyclobutane or cyclopropylmethyl moiety could initiate a cascade of reactions, leading to complex polycyclic structures. Photoredox catalysis could be a mild and efficient way to initiate such radical processes. rsc.org

Integration with High-Throughput Screening and Automation in Chemical Discovery

The integration of this compound and its derivatives into high-throughput screening (HTS) and automated synthesis platforms represents a significant step towards accelerating the discovery of new bioactive molecules. enamine.netenamine.net Automated synthesis platforms can rapidly generate libraries of derivatives by functionalizing the amine group or modifying the carbocyclic core. youtube.comacs.org

These libraries can then be subjected to HTS assays to identify compounds with desired biological activities. enamine.net The data generated from HTS can be used to build SAR models, which in turn can guide the design of next-generation derivatives in an iterative cycle of design, synthesis, and testing. This synergistic approach significantly shortens the timeline for drug discovery and development. acs.org

Q & A

Q. What established synthetic routes exist for 1-(Cyclopropylmethyl)cyclobutanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

  • Hofmann Rearrangement : Cyclopropylmethyl precursors undergo electro-induced Hofmann rearrangement under acidic conditions (pH 1, HCl, water solvent) to form cyclopropylmethylamine derivatives. Reaction temperature and pH significantly impact intermediate stability and final yield .
  • Reductive Amination : Cyclobutanone derivatives may react with cyclopropylmethylamine under catalytic hydrogenation, though specific protocols require optimization of catalyst type (e.g., Pd/C) and hydrogen pressure .

Q. Which spectroscopic techniques are optimal for characterizing structural purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropyl and cyclobutyl ring protons/carbons. Cyclopropyl protons typically appear as multiplets (δ 0.5–1.5 ppm), while cyclobutyl carbons resonate near 25–35 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₁₅N: 125.12 g/mol) and detect impurities via fragmentation patterns .
  • IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends (700–1000 cm⁻¹) validate functional groups .

Q. What safety protocols are critical for handling this compound in labs?

Methodological Answer:

  • Engineering Controls : Use fume hoods to limit inhalation exposure. Store at RT in airtight containers away from incompatible materials (strong oxidizers) .
  • PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Inspect gloves for defects before use and dispose of contaminated PPE as hazardous waste .
  • Emergency Measures : For skin contact, wash with soap/water for 15 minutes. In case of inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics for this compound’s synthesis?

Methodological Answer:

  • Controlled Replication : Reproduce experiments under identical conditions (pH, temperature, solvent) while varying one parameter at a time. Use kinetic modeling (e.g., Arrhenius equation) to compare rate constants .
  • Literature Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Synthesis) and databases (PubChem, ECHA) to identify outliers or methodological inconsistencies .

Q. What computational methods predict this compound’s stability under varying pH?

Methodological Answer:

  • DFT Calculations : Simulate protonation states at different pH levels to assess amine group reactivity. Software like Gaussian or ORCA can model bond dissociation energies and transition states .
  • Molecular Dynamics (MD) : Predict degradation pathways (e.g., cyclopropane ring opening) in aqueous environments using force fields like AMBER or CHARMM .

Q. What experimental design principles are critical for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Variable Isolation : Systematically modify substituents (e.g., cyclopropyl vs. cyclobutyl groups) while keeping other parameters constant. Use ANOVA to assess statistical significance of structural changes on bioactivity .
  • High-Throughput Screening (HTS) : Employ automated platforms to test derivatives against target receptors (e.g., GPCRs) and generate dose-response curves. Validate hits with orthogonal assays (SPR, ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.